6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyridine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a DMSO medium . The piperidine and pyridine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or nitro groups.
Scientific Research Applications
6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s interactions with biological targets make it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties, such as anti-infective, anti-inflammatory, or anticancer activities, are of significant interest in drug discovery and development
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring, in particular, is known for its ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial or anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the oxadiazole ring, piperidine moiety, and pyridine group allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19-10-9-16(13-26(19)14-17-8-4-5-11-22-17)21(28)23-12-18-24-20(25-29-18)15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSKRELAPDWJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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